(S)-3-((Benzyloxy)carbonyl)oxazolidine-2-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-((Benzyloxy)carbonyl)oxazolidine-2-carboxylic acid is a chiral oxazolidine derivative. Compounds of this type are often used in organic synthesis as intermediates or protecting groups due to their stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((Benzyloxy)carbonyl)oxazolidine-2-carboxylic acid typically involves the reaction of an amino acid derivative with a benzyl chloroformate in the presence of a base. The reaction conditions often include:
Solvent: Dichloromethane or tetrahydrofuran
Base: Triethylamine or sodium hydroxide
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for scale, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis systems.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-((Benzyloxy)carbonyl)oxazolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxazolidinones
Reduction: Formation of amino alcohols
Substitution: Nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while reduction may produce amino alcohols.
Wissenschaftliche Forschungsanwendungen
(S)-3-((Benzyloxy)carbonyl)oxazolidine-2-carboxylic acid has various applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis
Biology: Studied for its potential as a biochemical probe
Medicine: Investigated for its role in drug development
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of (S)-3-((Benzyloxy)carbonyl)oxazolidine-2-carboxylic acid involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-3-((Benzyloxy)carbonyl)oxazolidine-2-carboxylic acid
- (S)-3-((Methoxy)carbonyl)oxazolidine-2-carboxylic acid
- (S)-3-((Benzyloxy)carbonyl)thiazolidine-2-carboxylic acid
Uniqueness
(S)-3-((Benzyloxy)carbonyl)oxazolidine-2-carboxylic acid is unique due to its specific chiral configuration and the presence of the benzyloxycarbonyl group. This makes it particularly useful in asymmetric synthesis and as a protecting group in organic chemistry.
Eigenschaften
Molekularformel |
C12H13NO5 |
---|---|
Molekulargewicht |
251.23 g/mol |
IUPAC-Name |
(2S)-3-phenylmethoxycarbonyl-1,3-oxazolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H13NO5/c14-11(15)10-13(6-7-17-10)12(16)18-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,15)/t10-/m0/s1 |
InChI-Schlüssel |
VJXGRDRAOJIYHI-JTQLQIEISA-N |
Isomerische SMILES |
C1CO[C@H](N1C(=O)OCC2=CC=CC=C2)C(=O)O |
Kanonische SMILES |
C1COC(N1C(=O)OCC2=CC=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.